molecular formula C11H13ClOS2 B11815641 6-Chloro-4,4-bis(methylsulfanyl)-2,3-dihydrochromene

6-Chloro-4,4-bis(methylsulfanyl)-2,3-dihydrochromene

Cat. No.: B11815641
M. Wt: 260.8 g/mol
InChI Key: LSCDEBUVCTYDLF-UHFFFAOYSA-N
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Description

6-Chloro-4,4-bis(methylsulfanyl)-2,3-dihydrochromene is a synthetic organic compound that belongs to the class of chromenes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4,4-bis(methylsulfanyl)-2,3-dihydrochromene typically involves the reaction of a suitable chromene precursor with chlorinating agents and methylsulfanyl groups. The reaction conditions may include:

    Solvents: Common solvents such as dichloromethane or ethanol.

    Temperature: Reactions are often carried out at room temperature or slightly elevated temperatures.

    Catalysts: Acid or base catalysts may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4,4-bis(methylsulfanyl)-2,3-dihydrochromene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding sulfides.

    Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution could introduce new functional groups into the chromene ring.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: May be used in the synthesis of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-4,4-bis(methylsulfanyl)-2,3-dihydrochromene would involve its interaction with specific molecular targets. These could include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Interacting with genetic material to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

    4,4-Bis(methylsulfanyl)-2,3-dihydrochromene: Lacks the chlorine atom.

    6-Chloro-2,3-dihydrochromene: Lacks the methylsulfanyl groups.

    4,4-Dimethyl-2,3-dihydrochromene: Methyl groups instead of methylsulfanyl.

Uniqueness

6-Chloro-4,4-bis(methylsulfanyl)-2,3-dihydrochromene is unique due to the presence of both chlorine and methylsulfanyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C11H13ClOS2

Molecular Weight

260.8 g/mol

IUPAC Name

6-chloro-4,4-bis(methylsulfanyl)-2,3-dihydrochromene

InChI

InChI=1S/C11H13ClOS2/c1-14-11(15-2)5-6-13-10-4-3-8(12)7-9(10)11/h3-4,7H,5-6H2,1-2H3

InChI Key

LSCDEBUVCTYDLF-UHFFFAOYSA-N

Canonical SMILES

CSC1(CCOC2=C1C=C(C=C2)Cl)SC

Origin of Product

United States

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